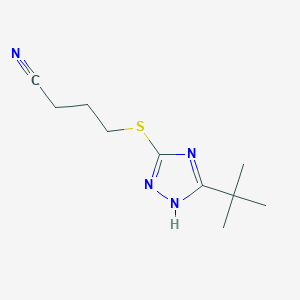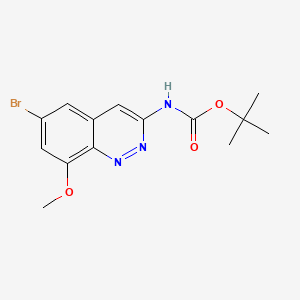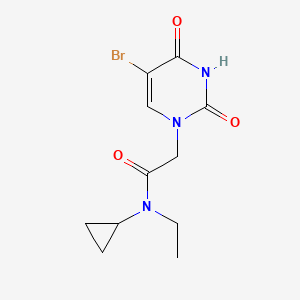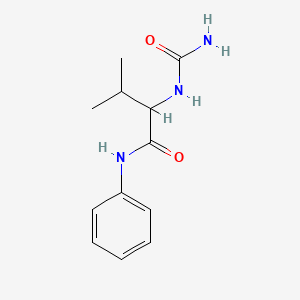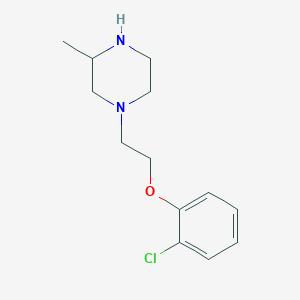
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further linked to a methylpiperazine moiety
Preparation Methods
The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methylpiperazine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as a ligand for various biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the piperazine moiety can interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Chlorophenoxy)ethyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and biological activity.
1-(2-(4-Chlorophenoxy)ethyl)-3-methylpiperazine: The position of the chlorine atom on the phenoxy group can influence the compound’s reactivity and pharmacological properties.
1-(2-(2-Bromophenoxy)ethyl)-3-methylpiperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-16(7-6-15-11)8-9-17-13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 |
InChI Key |
JOFZDMSWNFDITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


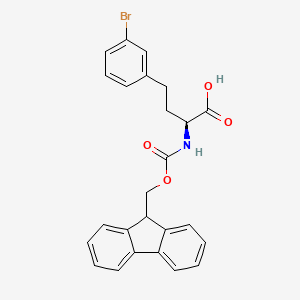
![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
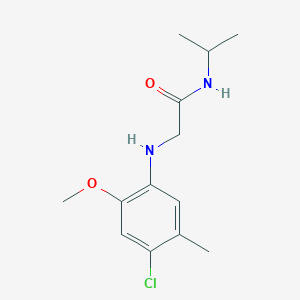
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
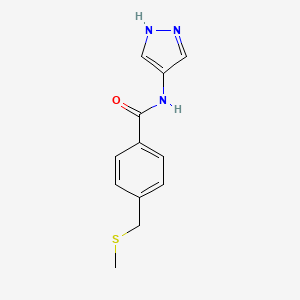
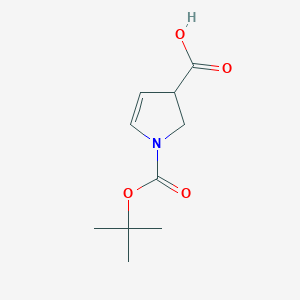
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
